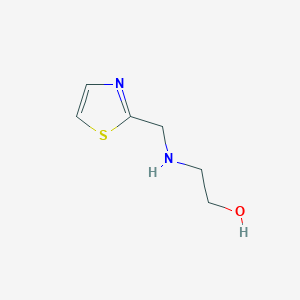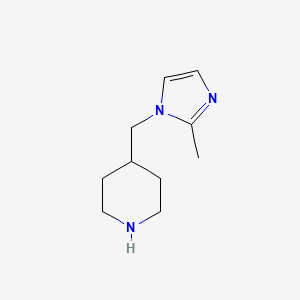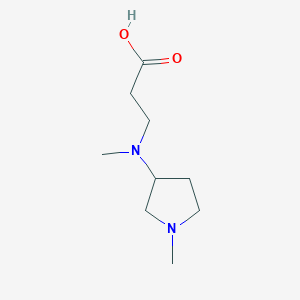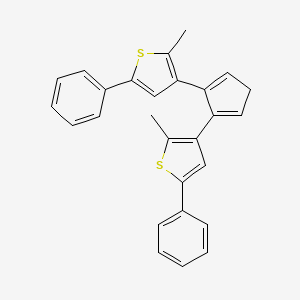
Biphenyl-3,3',4,4'-tetracarbaldehyde
Descripción general
Descripción
Biphenyl-3,3’,4,4’-tetracarbaldehyde is an organic compound with the molecular formula C16H10O4 It is characterized by the presence of four aldehyde groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biphenyl-3,3’,4,4’-tetracarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of biphenyl-3,3’,4,4’-tetramethylbenzene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of biphenyl-3,3’,4,4’-tetracarbaldehyde often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of catalysts and optimized reaction parameters further enhances the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Biphenyl-3,3’,4,4’-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid; acidic conditions, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents like tetrahydrofuran or ethanol.
Condensation: Amines, hydrazines; often carried out in the presence of a catalyst such as acetic acid or under reflux conditions.
Major Products Formed
Oxidation: Biphenyl-3,3’,4,4’-tetracarboxylic acid.
Reduction: Biphenyl-3,3’,4,4’-tetrahydroxybenzene.
Condensation: Schiff bases, hydrazones.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which biphenyl-3,3’,4,4’-tetracarbaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in condensation reactions, the aldehyde groups react with nucleophiles to form imines or hydrazones, which can further participate in various chemical transformations. The molecular targets and pathways involved are primarily determined by the nature of the reacting species and the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-3,3’,4,4’-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Biphenyl-3,3’,5,5’-tetracarbaldehyde: Similar structure but with aldehyde groups in different positions on the biphenyl core.
Uniqueness
Biphenyl-3,3’,4,4’-tetracarbaldehyde is unique due to the specific positioning of its aldehyde groups, which allows for distinct reactivity and applications compared to its analogs. This unique structure enables the formation of specific products and intermediates that are not easily accessible with other compounds .
Propiedades
IUPAC Name |
4-(3,4-diformylphenyl)phthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-7-13-3-1-11(5-15(13)9-19)12-2-4-14(8-18)16(6-12)10-20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBWEPNXTOWAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)C=O)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine](/img/structure/B3302283.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3302297.png)
![N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide](/img/structure/B3302307.png)

![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B3302328.png)
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B3302332.png)
![Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3302333.png)
![3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester](/img/structure/B3302340.png)
